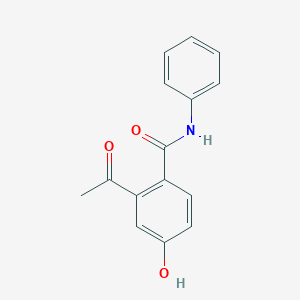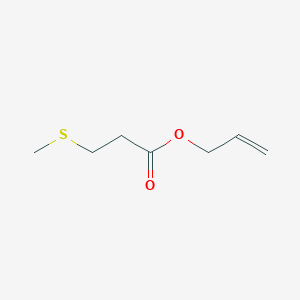
(Z)-(3,4-dimethylphenyl)-hydroxyimino-oxidoazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-(3,4-dimethylphenyl)-hydroxyimino-oxidoazanium is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a hydroxyimino group attached to a 3,4-dimethylphenyl ring, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(3,4-dimethylphenyl)-hydroxyimino-oxidoazanium typically involves the reaction of 3,4-dimethylphenylamine with nitrous acid under controlled conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes hydrolysis to yield the desired hydroxyimino compound. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-(3,4-dimethylphenyl)-hydroxyimino-oxidoazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
(Z)-(3,4-dimethylphenyl)-hydroxyimino-oxidoazanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-(3,4-dimethylphenyl)-hydroxyimino-oxidoazanium involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-(3,4-dimethylphenyl)-hydroxyimino-oxidoazanium: shares similarities with other hydroxyimino compounds, such as (Z)-(2,4-dimethylphenyl)-hydroxyimino-oxidoazanium and (Z)-(3,5-dimethylphenyl)-hydroxyimino-oxidoazanium.
Nitroso derivatives: Compounds like nitrosobenzene exhibit similar reactivity patterns.
Uniqueness
Structural Features: The presence of the 3,4-dimethylphenyl ring distinguishes it from other hydroxyimino compounds, influencing its reactivity and interaction with biological targets.
Reactivity: The specific arrangement of functional groups in this compound contributes to its unique chemical behavior, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
(Z)-(3,4-dimethylphenyl)-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C8H10N2O2/c1-6-3-4-8(5-7(6)2)10(12)9-11/h3-5,11H,1-2H3/b10-9- |
InChI Key |
FXPFBKKPXWLVKW-KTKRTIGZSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/[N+](=N/O)/[O-])C |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=NO)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,4'-[1,4-Phenylenebis(phenylazanediyl)]dibenzonitrile](/img/structure/B14225319.png)

![1-[(2,5-Diiodo-4-methylphenyl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14225335.png)
![1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14225336.png)
![N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine](/img/structure/B14225339.png)
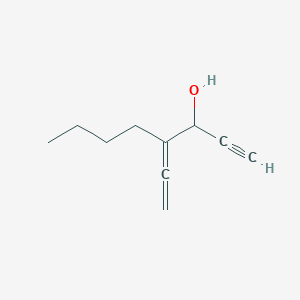
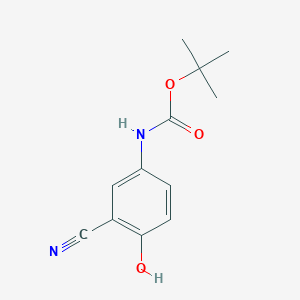
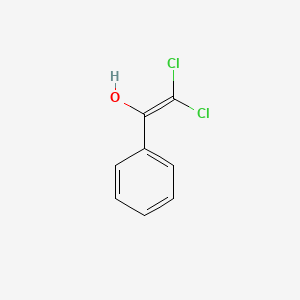
![5,6-Dichloro-2-{[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14225368.png)
![(2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol](/img/structure/B14225375.png)
